molecular formula C14H13NO4S2 B3591563 4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B3591563
M. Wt: 323.4 g/mol
InChI Key: YTEAQCYWZIQXRU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid” is a Schiff base . Schiff bases are known for their ease of preparation, diverse structural and physico-chemical characteristics, metal binding affinity, and pharmacological properties . They have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .


Synthesis Analysis

The synthesis of similar Schiff bases has been reported in the literature . They are typically synthesized by the condensation of an aldehyde or ketone with an amino acid amide . The reaction is usually carried out under mild conditions in the presence of a catalyst such as glacial acetic acid .


Molecular Structure Analysis

The molecular formula of the compound is C14H13NO4S2 . The molecular weight is 323.392 . The structure of similar Schiff bases and their complexes has been determined by various techniques including elemental analysis, HR-ESI-MS, FT-IR, UV-Vis, NMR, and single crystal X-ray diffraction .


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions. For example, they can form complexes with metal ions . The reaction conditions and the nature of the metal ion can influence the structure of the resulting complex .

Mechanism of Action

While the specific mechanism of action of “4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid” is not mentioned in the retrieved papers, Schiff bases and their complexes are known to exhibit a variety of biological activities . These include antibacterial, antioxidant, antifungal, anticancer, antidiabetic, and diuretic properties .

Future Directions

The future research directions for “4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid” and similar Schiff bases could include further exploration of their biological activities and potential applications in medicine . Additionally, the synthesis of new Schiff base derivatives and their complexes with different metal ions could be an interesting area of research .

Properties

IUPAC Name

4-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-10-4-1-3-9(7-10)8-11-13(19)15(14(20)21-11)6-2-5-12(17)18/h1,3-4,7-8,16H,2,5-6H2,(H,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEAQCYWZIQXRU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 2
4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 3
4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 6
4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.